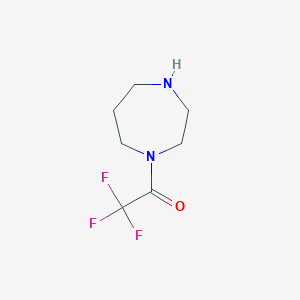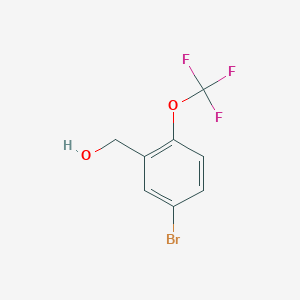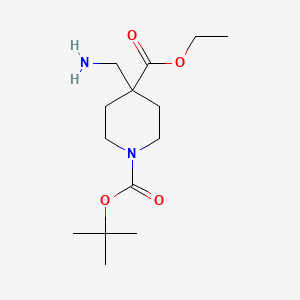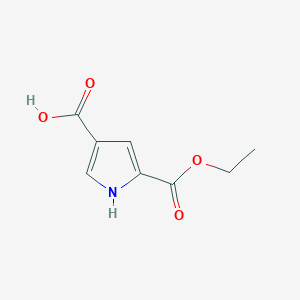
1-(Trifluoroacetyl)-1,4-diazepane
Descripción general
Descripción
Trifluoroacetyl compounds are a class of organic compounds that contain a trifluoroacetyl group (-COCF3). They are often used in organic synthesis due to their reactivity . Diazepanes, on the other hand, are a class of organic compounds that consist of a seven-membered ring containing one nitrogen atom .
Synthesis Analysis
The synthesis of trifluoroacetyl compounds often involves the use of trifluoroacetic acid or its derivatives . The synthesis of diazepanes can be achieved through various methods, including ring-closing reactions .Molecular Structure Analysis
The molecular structure of trifluoroacetyl compounds and diazepanes can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Trifluoroacetyl compounds are known to participate in various chemical reactions, including nucleophilic substitution and addition reactions . Diazepanes can also undergo a variety of reactions, depending on the functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoroacetyl compounds and diazepanes would depend on their specific structures. Factors that could influence these properties include the presence of functional groups, the size and shape of the molecule, and the presence of polar or nonpolar regions .Aplicaciones Científicas De Investigación
Synthesis of Diazepines Derivatives : Ahumada et al. (2016) described a one-pot double condensation reaction leading to the formation of diazepines derivatives, including compounds related to 1,4-diazepane. These compounds were characterized using various spectroscopic methods and X-ray diffraction analysis, indicating the presence of imine-enamine and diimine tautomeric forms (Ahumada et al., 2016).
Synthesis and Characterization of Triazenes : Moser and Vaughan (2004) synthesized a series of 1,4-diazepane derivatives, demonstrating the potential for creating stable crystalline solids with diverse chemical properties. This research contributes to the understanding of the structural and chemical versatility of diazepane compounds (Moser & Vaughan, 2004).
Solid-Phase Organic Synthesis : Fanter et al. (2018) conducted solid-phase organic synthesis of chiral, non-racemic 1,2,4-trisubstituted 1,4-diazepanes, showing high affinity for sigma-1 receptors. This work highlights the application of 1,4-diazepane derivatives in receptor affinity studies (Fanter et al., 2018).
Chemical Structure Analysis : Rashid et al. (2008) investigated the crystal structure of a 1,4-diazepane derivative, which adopts a skewed boat conformation. This research provides insights into the molecular geometry and intermolecular interactions of diazepane-based compounds (Rashid et al., 2008).
Development of Calcium Channel Blockers : Gu et al. (2010) synthesized 1,4-diazepane derivatives as potential T-type calcium channel blockers, identifying compounds with favorable pharmacokinetic characteristics for further investigation in related diseases (Gu et al., 2010).
Chiral-Pool Synthesis for Receptor Ligands : Fanter et al. (2017) used enantiomerically pure amino acids to synthesize 1,4-diazepanes as sigma-1 receptor ligands. This work demonstrates the application of diazepane derivatives in developing receptor-targeted compounds (Fanter et al., 2017).
Mecanismo De Acción
Target of Action
Similar trifluoroacetyl compounds have been shown to interact with various cellular components, including proteins and enzymes .
Mode of Action
It’s known that trifluoroacetyl compounds can form stable complexes with proteins and enzymes, potentially altering their function .
Biochemical Pathways
Trifluoroacetyl compounds are known to interact with various biochemical pathways, potentially influencing cellular processes .
Result of Action
Trifluoroacetyl compounds are known to interact with various cellular components, potentially influencing cellular processes .
Action Environment
It’s known that environmental factors can influence the action of various chemical compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,4-diazepan-1-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-4-1-2-11-3-5-12/h11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHQTRXNMLTEBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B1372439.png)

![7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1372441.png)

![Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1372446.png)




![7-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1372453.png)
![Methyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1372457.png)
![6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid](/img/structure/B1372458.png)